![molecular formula C8H8BrN3 B1290789 6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶 CAS No. 1033202-59-3](/img/structure/B1290789.png)

6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

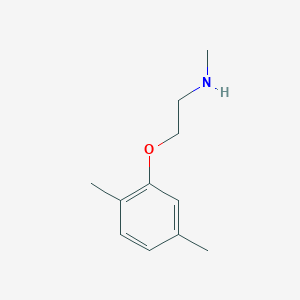

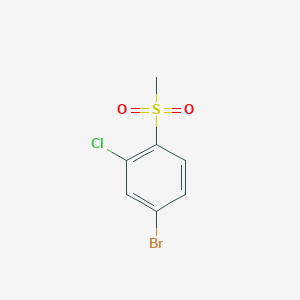

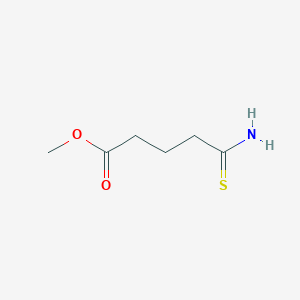

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrN3. It belongs to the imidazo[4,5-b]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring.

科学研究应用

化学性质

“6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶” 的CAS号为 1033202-59-3,分子量为 226.08 .

药物化学中的作用

咪唑并吡啶是“6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶”的核心结构,因其在药物化学中广泛应用而被认为是“药物先导”骨架 。这表明“6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶”有可能用于新药开发。

材料科学应用

咪唑并吡啶由于其结构特点在材料科学中也很有用 。这表明“6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶”可能在材料科学领域具有潜在的应用。

抗病毒活性

咪唑并[4,5-b]吡啶衍生物已被评估其对各种病毒的抗病毒活性,包括人类冠状病毒、流感病毒亚型、呼吸道合胞病毒、单纯疱疹病毒、黄热病病毒、辛德毕斯病毒和寨卡病毒 。这表明“6-溴-3-乙基-3H-咪唑并[4,5-b]吡啶”可能用于抗病毒研究。

作用机制

Target of Action

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which has been found to have antimicrobial properties Similar compounds have been known to target ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It is known that the tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .

Biochemical Pathways

Similar compounds have been known to activate the nf-kappab pathway through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been found to have antimicrobial properties .

生化分析

Biochemical Properties

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . These interactions are essential for modulating physiological processes, including blood pressure regulation and platelet aggregation. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the activity of kinases such as FLT3 and aurora kinases, which are critical for cell division and proliferation . By modulating these pathways, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with angiotensin II receptors results in the inhibition of receptor activity, thereby reducing blood pressure . Additionally, its binding to kinases disrupts their normal function, leading to altered cell signaling and growth inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and receptors, leading to prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions . These metabolic processes result in the formation of metabolites that are excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity . Studies have shown that 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine can accumulate in specific tissues, leading to localized effects. The compound’s distribution profile is influenced by factors such as lipophilicity and protein binding affinity.

Subcellular Localization

The subcellular localization of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear receptors and influence gene expression. Understanding the subcellular distribution of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine provides insights into its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5

属性

IUPAC Name |

6-bromo-3-ethylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-12-5-11-7-3-6(9)4-10-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFMKLXEVDGSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632690 |

Source

|

| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-59-3 |

Source

|

| Record name | 6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B1290717.png)